6,7-Dimethoxy-3-methylbenzofuran
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6,7-dimethoxy-3-methyl-1-benzofuran |
InChI |
InChI=1S/C11H12O3/c1-7-6-14-10-8(7)4-5-9(12-2)11(10)13-3/h4-6H,1-3H3 |
InChI Key |
GHGBOINVWSJUOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=CC(=C2OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for 6,7 Dimethoxy 3 Methylbenzofuran and Its Derivatives
General Strategies for Benzofuran (B130515) Core Construction
The synthesis of the benzofuran ring system is a well-established area of organic chemistry, with a diverse array of methods developed to achieve this goal. These strategies can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of a particular synthetic route often depends on the desired substitution pattern of the final benzofuran product.
Intramolecular Cyclization Approaches
Intramolecular cyclization reactions are among the most powerful and widely used methods for constructing the benzofuran nucleus. These reactions typically involve the formation of a key carbon-oxygen bond to close the furan (B31954) ring onto a pre-existing benzene (B151609) ring. Various catalytic systems have been developed to facilitate these transformations, offering high efficiency and regioselectivity.
Palladium catalysis has emerged as a cornerstone in modern organic synthesis, and its application in benzofuran synthesis is no exception. nih.govacs.org Palladium(II) catalysts are known to facilitate the cyclization of various substrates, including those containing both oxygen and nitrogen nucleophiles, to form five- and six-membered heterocycles. rsc.org These reactions often proceed through an initial aminopalladation or oxypalladation step, followed by subsequent transformations to yield the final product. nih.gov
One common strategy involves the intramolecular cyclization of ortho-alkynylphenols. researchgate.net This approach leverages the ability of palladium catalysts to activate the alkyne moiety, making it susceptible to nucleophilic attack by the adjacent phenolic hydroxyl group. The resulting organopalladium intermediate can then undergo further reactions to afford the desired benzofuran. acs.org For instance, the reaction of o-alkynylanilines with o-alkynylbenzamides, catalyzed by Pd(OAc)₂, leads to the formation of two heterocyclic rings tethered by a tetrasubstituted double bond. nih.gov The versatility of palladium catalysis allows for the synthesis of a wide range of substituted benzofurans with high functional group tolerance. nih.govamanote.com
A notable example is the palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides, which provides access to conformationally restricted aza[3.1.0]bicycles. nih.gov While this specific example leads to a different heterocyclic system, the underlying principle of palladium-catalyzed intramolecular cyclization is directly applicable to benzofuran synthesis.
| Starting Material | Catalyst/Reagents | Product | Key Features |
|---|---|---|---|
| ortho-Alkynylphenols | Pd(II) catalysts | Substituted Benzofurans | Activation of the alkyne for nucleophilic attack. researchgate.net |
| o-Alkynylanilines and o-alkynylbenzamides | Pd(OAc)₂ | Tethered Heterocycles | Formation of two heterocyclic rings. nih.gov |
| Vinyl cyclopropanecarboxamides | Pd(II) catalysts | Aza[3.1.0]bicycles | Aza-Wacker-type cyclization. nih.gov |
Copper catalysts offer a cost-effective and efficient alternative to palladium for the synthesis of benzofurans. nih.gov Copper-catalyzed methods have been successfully applied to the cyclization of various precursors, including o-halo-benzylketones and phenols with alkynes. nih.govrsc.org A notable approach involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes, which proceeds in a one-pot manner to yield polysubstituted benzofurans. rsc.org This transformation involves a sequential nucleophilic addition and oxidative cyclization. rsc.org
Copper catalysts, such as copper iodide (CuI), have also been employed as co-catalysts in palladium-catalyzed reactions, like the Sonogashira coupling, to facilitate the intramolecular cyclization of terminal alkynes with iodophenols. nih.govacs.org Furthermore, copper-catalyzed reactions have been developed for the synthesis of trifluoromethyl-containing iminoisobenzofurans and for the arylation of phenols to form diaryl ethers. nih.govrsc.orgnih.gov The use of copper catalysts often allows for milder reaction conditions and demonstrates good functional group tolerance. nih.gov For instance, the copper-catalyzed cycloisomerization of 1,11-diynes provides access to functionalized chromeno[4,3-b]pyrroles through a cascade of rearrangements and cycloadditions. acs.org
| Starting Materials | Catalyst/Reagents | Product Type | Key Findings |
|---|---|---|---|
| Phenols and Alkynes | Copper catalyst, O₂ | Polysubstituted Benzofurans | One-pot aerobic oxidative cyclization. rsc.org |
| Terminal Alkynes and Iodophenols | (PPh₃)PdCl₂/CuI | Benzofuran Derivatives | Sonogashira coupling followed by intramolecular cyclization. nih.govacs.org |
| o-Vinyl-N-alkylamide | Copper catalyst, Togni reagent | Trifluoromethyl-containing Iminoisobenzofurans | Involves a free radical process. nih.govrsc.org |
| 1,11-Diynes | CuI | Chromeno[4,3-b]pyrroles | Skeletal rearrangement-driven cycloisomerization. acs.org |
Lewis acids play a crucial role in promoting the intramolecular cyclization of various substrates to form benzofurans. nih.gov They function by activating a functional group, typically an alkyne or an alkene, towards nucleophilic attack by a tethered phenol (B47542). For example, Lewis acids can catalyze the synthesis of phenol derivatives from cyclohex-2-enones bearing an alkyne through enolization and an intramolecular Alder-Rickert reaction. nih.gov
The combination of a Lewis acid with an oxidizing agent can lead to the synthesis of 2,3-disubstituted benzofurans from acrolein dimer and 1,3-dicarbonyl compounds. acs.orgnih.gov This method has been successfully applied to the synthesis of commercially available drug molecules. acs.orgnih.gov Furthermore, the combination of enzymatic and Lewis acid-catalyzed reactions provides a novel route to 6,7-dihydrobenzofuran-4(5H)-ones. rsc.org The catalytic, enantioselective cyclization of phenols with electrophilic sulfenophthalimides onto alkenes, affording benzopyrans and benzoxepins, is catalyzed by a BINAM-based phosphoramide (B1221513) Lewis base catalyst. nih.govacs.org This reaction proceeds through a highly enantioselective formation of a thiiranium ion intermediate. nih.govacs.org
| Starting Materials | Catalyst/Reagents | Product Type | Key Features |
|---|---|---|---|
| Cyclohex-2-enones with alkyne | Cationic rhodium(I) complex or In(OTf)₃ | Phenol derivatives | Proceeds via enolization and intramolecular Alder-Rickert reaction. nih.gov |
| Acrolein dimer and 1,3-dicarbonyl compounds | Lewis acid, N-bromosuccinimide | 2,3-Disubstituted benzofurans | NBS-assisted autotandem catalysis. acs.orgnih.gov |
| 2,5-Dimethylfuran and 1,3-cyclohexanediones | Laccase, Lewis acid | 6,7-Dihydrobenzofuran-4(5H)-ones | Combination of enzymatic and Lewis acid catalysis. rsc.org |
| Phenols with alkenes | BINAM-based phosphoramide Lewis base | Benzopyrans and benzoxepins | Enantioselective cyclization via a thiiranium ion intermediate. nih.govacs.org |
Acid catalysis provides a straightforward and often metal-free approach to benzofuran synthesis. nih.gov A common strategy involves the acid-catalyzed cyclization of propargyl ethers. rsc.org Density functional theory (DFT) studies on the indium-catalyzed intramolecular hydroarylation of phenyl propargyl ether suggest that the reaction proceeds through a Friedel–Crafts type mechanism. rsc.org The choice of catalyst can influence the regioselectivity of the cyclization, with neutral catalysts like InI₃ favoring the 6-endo-dig pathway to form 2H-chromenes. rsc.org
Gold catalysts, which can act as potent carbophilic Lewis acids, are also effective in catalyzing the intramolecular cyclizations of propargylic esters. nih.govntnu.edu These reactions can proceed through different pathways depending on the substituents, leading to a variety of heterocyclic products. nih.gov The electrochemical intramolecular cyclization of propargyl bromoethers can also be catalyzed by nickel complexes, proceeding through a radical intermediate. rsc.org
| Starting Material | Catalyst/Reagents | Product | Key Mechanistic Insight |
|---|---|---|---|
| Phenyl propargyl ether | Indium catalysts | 2H-Chromenes | DFT studies suggest a Friedel–Crafts type mechanism with regioselectivity dependent on the catalyst. rsc.org |
| Propargylic esters | Gold catalysts | Various heterocycles | Gold acts as a carbophilic Lewis acid, with pathways dependent on substituents. nih.govntnu.edu |
| Propargyl bromoethers | Nickel complexes (electrochemical) | Cyclic compounds | Proceeds via a radical intermediate formed by one-electron cleavage of the carbon–bromine bond. rsc.org |
Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of carbo- and heterocyclic compounds, including benzofurans. researchgate.netresearchgate.net This method typically involves the use of ruthenium-based catalysts, such as the Grubbs catalysts, to facilitate the formation of a double bond and close a ring. organic-chemistry.orgthieme-connect.com
A common strategy for benzofuran synthesis via RCM starts with the O-allylation of a phenol, followed by a Claisen rearrangement to generate an o-allylphenol. researchgate.net Subsequent RCM of the diene substrate then leads to the formation of the benzofuran ring. researchgate.netorganic-chemistry.org This approach has been successfully employed for the synthesis of various substituted benzofurans, with some reactions achieving high yields. organic-chemistry.org The versatility of RCM allows for the synthesis of a range of benzofuran derivatives, including those with further substitution on the aromatic ring. organic-chemistry.org
| General Strategy | Key Steps | Catalyst | Significance |
|---|---|---|---|
| Isomerization-RCM | Ruthenium-mediated C- and O-allyl isomerization followed by RCM. organic-chemistry.org | Ruthenium-based (e.g., Grubbs catalysts). organic-chemistry.orgthieme-connect.com | Novelty in isomerizing mixed C- and O-allyl systems and performing RCM on C-vinylic and O-vinylic groups. organic-chemistry.org |
| Claisen Rearrangement-RCM | O-allylation of phenols, Claisen rearrangement, and RCM. researchgate.net | Ruthenium and Molybdenum complexes. researchgate.net | Provides access to a wide variety of benzofurans from simple phenols. researchgate.net |
C-H Functionalization Strategies (e.g., C-H Arylation)
Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic cores like benzofuran. Palladium catalysis is frequently employed for these transformations, typically favoring arylation at the C2 position due to the electronic properties of the benzofuran ring. nsf.govacs.org
Research has demonstrated robust methods for the C2-arylation of the benzofuran scaffold using various arylating agents, such as aryl iodides, triarylantimony difluorides, and benzenesulfonyl chlorides. nsf.govacs.orgnih.gov These reactions often proceed under mild conditions and tolerate a wide array of functional groups. acs.org For instance, a room temperature C-H arylation of benzofuran with aryl iodides has been developed using a palladium acetate (B1210297) catalyst with silver oxide and an acid additive in hexafluoro-2-propanol (HFIP). nsf.gov
The proposed mechanism for many of these palladium-catalyzed arylations involves a Pd(II)/Pd(IV) cycle or a Heck-type pathway. acs.orgmdpi.com While C2 selectivity is common, achieving functionalization at the C3 position, as required for the direct synthesis of 3-substituted benzofurans, typically necessitates the use of a directing group or a pre-functionalized substrate. mdpi.com An 8-aminoquinoline (B160924) (AQ) directing group, for example, has been successfully used to direct the C-H arylation to the C3 position of N-(quinolin-8-yl)benzofuran-2-carboxamides. mdpi.com
Table 1: Examples of C-H Arylation Conditions for Benzofuran Derivatives
| Catalyst/Reagents | Arylating Agent | Position | Conditions | Reference |
| Pd(OAc)₂, Ag₂O, 2-nitrobenzoic acid | Aryl iodide | C2 | HFIP, Room Temperature | nsf.gov |
| Pd(OAc)₂, AgOAc, NaOAc | Aryl iodide | C3 | CPME, 110 °C | mdpi.com |
| Pd(OAc)₂, CuCl₂ | Triarylantimony difluoride | C2 | 1,2-DCE, 80 °C, Aerobic | nih.govnih.gov |
| Pd/C | Benzenesulfonyl chloride | C2 | Dioxane, 140 °C | acs.org |
Rearrangement Reactions (e.g., Perkin, Claisen)
Classic name reactions, particularly rearrangements, provide reliable pathways to the benzofuran skeleton.
The Perkin rearrangement involves the ring contraction of a 3-halocoumarin in the presence of a base, such as sodium hydroxide, to yield a benzofuran-2-carboxylic acid. nih.govwikipedia.org This reaction, first reported in 1870, proceeds via base-catalyzed cleavage of the lactone ring, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, leading to the formation of the furan ring. nih.govscite.ai Microwave-assisted conditions have been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields. nih.gov To arrive at a 3-methylbenzofuran (B1293835) from this route, subsequent chemical modifications of the 2-carboxylic acid group would be necessary.
The Claisen rearrangement , another powerful C-C bond-forming reaction, has been adapted for benzofuran synthesis. acs.orgresearchgate.net Modern variations often involve a transition-metal-catalyzed cascade. For example, a gold-catalyzed intermolecular alkoxylation of a phenol with an alkyne ester can trigger a Claisen rearrangement/condensation cascade in a one-pot process to afford substituted benzofurans. acs.orgacs.orgnih.gov This method is valued for its atom economy and ability to construct complex molecules from simple precursors. acs.org
Radical Cyclization Approaches
Radical cyclization offers a distinct mechanistic pathway for the synthesis of benzofurans, particularly for creating complex polycyclic structures. nih.gov These methods are often rare but effective for constructing benzofurylethylamine derivatives, which are significant pharmacophores. nih.govthieme-connect.com
One approach involves the single-electron transfer (SET) from a 2-azaallyl anion to a 2-iodo aryl allenyl ether. This initiates a radical cyclization cascade, followed by an intermolecular radical-radical coupling to form the final product. nih.gov Another strategy employs samarium(II) iodide (SmI₂) to mediate the radical cyclization of a substrate tethered to a solid support, demonstrating the versatility of this approach for combinatorial chemistry. acs.org The robustness of radical cyclizations is highlighted by their tolerance for various functional groups and the ability to form challenging six- and seven-membered rings. thieme-connect.com
Other Transition Metal-Catalyzed Transformations (e.g., Nickel, Ruthenium)
While palladium is dominant in C-H functionalization, other transition metals like nickel and ruthenium are also valuable catalysts in benzofuran synthesis.
Nickel-catalyzed reactions provide an affordable and effective alternative for synthesizing benzofuran derivatives. A notable example is the nickel-catalyzed intramolecular nucleophilic addition for the formation of 3-aryl benzofurans. thieme.de This highlights nickel's capability to forge specific substitution patterns on the benzofuran core.
Ruthenium-catalyzed transformations are also utilized, for instance, in the C-H alkenylation of heterocycles. While direct application to 6,7-dimethoxy-3-methylbenzofuran synthesis is less documented than palladium catalysis, [Ru(p-cymene)Cl₂]₂ has been shown to be an effective catalyst for the ortho C-H alkenylation of related scaffolds like β-carbolines and isoquinolines using terminal alkynes. researchgate.net This demonstrates the potential of ruthenium catalysts for the late-stage modification of heterocyclic compounds.
Specific Routes to this compound and Analogues
Synthesizing the specific target molecule, this compound, or its close analogues often involves tailored, multi-step sequences that may incorporate the general methodologies described above.
Synthesis from Coumarin (B35378) Precursors
Coumarins are excellent precursors for benzofurans via the Perkin rearrangement. A plausible route to a 6,7-dimethoxybenzofuran would start with a correspondingly substituted coumarin. For example, 6,7-dihydroxycoumarin derivatives can be synthesized from 1,2,4-phenenyl triacetate via an acid-catalyzed Pechmann condensation. nih.gov
A potential synthetic sequence could be:
Synthesis of a 6,7-dihydroxy-4-methylcoumarin. nih.gov
Selective methylation of the hydroxyl groups to yield 6,7-dimethoxy-4-methylcoumarin.
Halogenation at the C3 position of the coumarin ring.
Execution of the Perkin rearrangement to form 6,7-dimethoxy-2-carboxybenzofuran. nih.gov
Subsequent decarboxylation and functionalization to install the 3-methyl group.
This pathway illustrates how a readily available coumarin scaffold can be systematically converted into the desired benzofuran structure. connectjournals.com
Multi-step Reaction Sequences for Functionalized Dimethoxybenzofurans
The construction of functionalized dimethoxybenzofurans frequently relies on carefully designed multi-step reaction sequences. These syntheses provide the flexibility to introduce a variety of substituents onto the benzofuran core.
A general and powerful multi-step approach involves the palladium and copper co-catalyzed Sonogashira coupling of a substituted iodophenol with a terminal alkyne, followed by an intramolecular cyclization. nih.govacs.org
Table 2: Illustrative Multi-step Synthesis of a Functionalized Dimethoxybenzofuran
| Step | Reaction Type | Starting Materials | Key Reagents | Product | Reference |
| 1 | O-Alkylation | 3,4-Dimethoxyphenol, Propargyl bromide | K₂CO₃, Acetone | 1,2-Dimethoxy-4-(prop-2-yn-1-yloxy)benzene | researchgate.net |
| 2 | Claisen Rearrangement | 1,2-Dimethoxy-4-(prop-2-yn-1-yloxy)benzene | N,N-Diethylaniline | 2-Methylene-6,7-dimethoxy-2,3-dihydrobenzofuran | researchgate.net |
| 3 | Isomerization | 2-Methylene-6,7-dimethoxy-2,3-dihydrobenzofuran | Acid or Base | 6,7-Dimethoxy-2-methylbenzofuran | researchgate.net |
This sequence demonstrates a common strategy where the benzofuran ring is assembled from acyclic precursors, allowing for precise control over the final substitution pattern. The synthesis of functionalized diazocines, for example, relies on key steps like oxidative C-C coupling and reductive ring closure, principles that can be adapted to other heterocyclic systems. beilstein-journals.orgbeilstein-journals.org
Spectroscopic and Analytical Characterization of 6,7 Dimethoxy 3 Methylbenzofuran Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 6,7-dimethoxy-3-methylbenzofuran derivatives. ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR: The proton NMR spectrum of a typical this compound derivative reveals distinct signals for each type of proton. The aromatic protons on the benzene (B151609) ring, the furan (B31954) ring proton, the methyl protons, and the methoxy (B1213986) protons all resonate at characteristic chemical shifts. For instance, the methyl group on the furan ring typically appears as a singlet around 2.0-2.3 ppm. The two methoxy groups also present as sharp singlets, usually between 3.8 and 4.0 ppm. Protons on the aromatic ring show signals in the range of 6.5-7.5 ppm, with their specific shifts and coupling patterns depending on the substitution pattern.
¹³C NMR: The carbon-13 NMR spectrum complements the proton data by showing signals for all carbon atoms, including quaternary carbons which are invisible in ¹H NMR. In this compound derivatives, characteristic signals include those from the methyl carbon (around 10-15 ppm), the two methoxy carbons (around 55-60 ppm), and the various sp²-hybridized carbons of the aromatic and furan rings (typically from 100 to 160 ppm). The analysis of ¹H and ¹³C NMR data, often aided by two-dimensional techniques like HSQC and HMBC, allows for the complete assignment of the molecular structure. beilstein-journals.org
Table 1: Typical NMR Data for Substituted Benzofuran (B130515) Derivatives
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Furan-CH | 7.0 - 7.5 | 140 - 150 |
| Aromatic-CH | 6.5 - 7.8 | 100 - 130 |
| Methoxy (-OCH₃) | 3.8 - 4.1 | 55 - 62 |
| Furan-CH₃ | 2.0 - 2.4 | 9 - 15 |
| Aromatic Carbons | --- | 110 - 160 |
Mass Spectrometry (MS, HRMS, ESI MS, LC-MS)
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental formula of this compound derivatives.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the precise elemental formula. This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the sample for analysis. For example, ESI-HRMS analysis of a griseofulvin (B1672149) derivative, which contains a spiro[benzofuran] core, was used to confirm its structure. mdpi.com
Tandem Mass Spectrometry (MS/MS): In combination with techniques like Liquid Chromatography (LC-MS), tandem mass spectrometry (LC-MS/MS) is employed to study the fragmentation patterns of the molecule. researchgate.net This data provides valuable structural information. The fragmentation of benzofuran derivatives often involves characteristic losses, such as the loss of a methyl radical (•CH₃) from a methoxy group or the loss of carbon monoxide (CO). nih.gov Analyzing these fragmentation pathways helps to confirm the connectivity of the molecule. researchgate.netnih.gov
Table 2: Common Mass Spectrometry Fragments for Methoxy-Substituted Benzofurans
| Ion | Description |
|---|---|
| [M+H]⁺ | Protonated molecular ion (in positive ion mode) |
| [M-CH₃]⁺ | Loss of a methyl radical from a methoxy group |
| [M-CO]⁺ | Loss of a carbonyl group |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, the IR spectrum will display characteristic absorption bands that confirm the presence of its key structural features.
The spectrum will typically show:
Aromatic C-H stretching: a band or series of bands just above 3000 cm⁻¹.
Aliphatic C-H stretching: bands for the methyl and methoxy groups in the region of 2850-2960 cm⁻¹.
Aromatic C=C stretching: several sharp bands in the 1450-1600 cm⁻¹ region.
C-O-C stretching: strong, characteristic bands for the aryl ether and furan ether linkages, typically found in the 1050-1250 cm⁻¹ range.
The presence and precise position of these bands provide corroborating evidence for the structure determined by NMR and MS.
Table 3: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| Aryl Ether C-O Stretch | 1200 - 1275 | Strong |
Elemental Analysis (CHN)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (CHN) in a compound. For heteroatom-containing compounds like this compound, oxygen content is typically determined by difference. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close match between the experimental and theoretical values (typically within ±0.4%) serves as strong evidence for the compound's purity and elemental composition. For the parent compound, this compound (C₁₂H₁₄O₃), the theoretical percentages are C: 69.88%, H: 6.84%, and O: 23.27%.
X-ray Crystallography for Structural Elucidation
For derivatives of this compound that can be obtained as single crystals, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the molecular connectivity, conformation, and stereochemistry with no ambiguity. For example, the structure of a complex polycyclic griseofulvin derivative containing a benzofuran-based spirocyclic system was definitively confirmed using X-ray diffraction analysis. mdpi.com This method is considered the gold standard for structural elucidation when applicable.
Chromatographic Techniques for Purity Assessment and Isolation (HPLC, UPLC, GC-MS, TLC, GPC)
Chromatographic techniques are indispensable for the isolation and purity assessment of this compound derivatives.
Thin Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of chemical reactions and to get a preliminary assessment of the number of components in a mixture.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are high-resolution techniques used to separate, identify, and quantify components in a mixture. A sharp, symmetrical peak in the chromatogram is indicative of a pure compound. These methods, when coupled with a mass spectrometer (LC-MS), are powerful tools for analysis. nih.govrsc.orgmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS can be used to separate components and obtain their mass spectra simultaneously, aiding in their identification and purity verification.
Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that can be used to separate oligomeric or polymeric derivatives based on their size.
The choice of chromatographic method depends on the polarity, volatility, and molecular weight of the specific derivative being analyzed.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Griseofulvin |
Biological Activities of 6,7 Dimethoxy 3 Methylbenzofuran and Its Analogues in Vitro Studies
Anticancer Activity Research
Research into the anticancer properties of benzofuran (B130515) derivatives has shown that these compounds can selectively target and eliminate cancer cells through multiple pathways. The core benzofuran structure has been a template for the synthesis of numerous derivatives with enhanced potency and specific modes of action. researchgate.netresearchgate.net
Analogues of 6,7-Dimethoxy-3-methylbenzofuran have demonstrated significant cytotoxic effects across a wide spectrum of human cancer cell lines. The introduction of different functional groups, particularly halogens like bromine, onto the benzofuran scaffold has been shown to substantially increase cytotoxic potency. nih.govnih.gov
For instance, a brominated derivative of 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone displayed remarkable activity against human chronic myelogenous leukemia (K562) and acute promyelocytic leukemia (HL60) cells, with IC50 values of 5 µM and 0.1 µM, respectively. nih.gov Other synthetic benzofuran derivatives have shown potent cytotoxicity against cell lines including those from cervical cancer (HeLa), liver cancer (HepG2), lung cancer (A549), and breast cancer (MCF-7). nih.govnih.gov One study detailed a 3-methylbenzofuran (B1293835) derivative that exerted strong antiproliferative activity against the A549 lung cancer cell line with an IC50 value of 1.48 μM. nih.gov Another analogue, BL-038, was effective in inducing cell death in human chondrosarcoma cell lines (JJ012 and SW1353). mdpi.com
The following table summarizes the in vitro cytotoxic activity of various benzofuran analogues against several cancer cell lines.
| Compound Type | Cancer Cell Line | IC50 Value (µM) |
| Brominated 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivative | K562 (Chronic Myelogenous Leukemia) | 5 |
| Brominated 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivative | HL60 (Acute Promyelocytic Leukemia) | 0.1 |
| 3-Methylbenzofuran derivative (16b) | A549 (Lung Cancer) | 1.48 |
| Benzofuran-oxadiazole conjugate (14c) | HCT116 (Colon Cancer) | 3.27 |
| Benzofuran hybrid (13g) | MCF-7 (Breast Cancer) | 1.287 |
| Benzofuran derivative (12) | HeLa (Cervical Cancer) | 1.06 |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | HepG2 (Liver Cancer) | 3.8 |
This table is interactive. Select headers to sort data.
To understand the basis of their cytotoxicity, researchers have investigated the molecular mechanisms through which benzofuran derivatives exert their effects. These studies reveal a multi-pronged attack on cancer cells, involving the induction of programmed cell death, generation of cellular stress, and interference with critical molecular targets and signaling pathways.
A primary mechanism by which benzofuran analogues eliminate cancer cells is the induction of apoptosis, or programmed cell death. This has been confirmed using multiple experimental approaches. The Annexin V-FITC assay, which detects the translocation of phosphatidylserine (B164497) to the outer cell membrane during early apoptosis, has been used to show that benzofuran derivatives induce apoptosis in K562 leukemia cells and human chondrosarcoma cells. mdpi.comnih.gov
Furthermore, these compounds have been shown to activate the caspase cascade, a family of proteases crucial for executing apoptosis. Studies have demonstrated that treatment with benzofuran derivatives leads to a significant increase in the activity of effector caspases, such as caspase-3 and caspase-7, as well as initiator caspase-9. mdpi.comnih.gov The activation of caspase-9 points to the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. mdpi.com This is further supported by the observed cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate for activated caspase-3. mdpi.comnih.gov
Several studies have established a link between the anticancer activity of benzofuran derivatives and their ability to induce oxidative stress within cancer cells. Analogues such as BL-038 and Moracin N have been shown to trigger a significant, dose-dependent increase in the intracellular levels of reactive oxygen species (ROS) in lung cancer and chondrosarcoma cells. mdpi.comfrontiersin.org
This surge in ROS disrupts the cellular redox balance and can damage cellular components, including mitochondria. nih.gov The generation of ROS appears to be a key upstream event that initiates the apoptotic cascade, leading to mitochondrial dysfunction and subsequent caspase activation. nih.govfrontiersin.org This pro-oxidative effect is a critical component of the cytotoxic mechanism of these compounds. researchgate.net
In addition to inducing general cellular stress and apoptosis, certain benzofuran analogues have been found to interact with and inhibit specific molecular targets that are vital for cancer cell survival and proliferation.
Tubulin: The microtubule network, formed by the polymerization of tubulin, is essential for cell division, making it a key target for anticancer drugs. Several benzofuran derivatives have been identified as potent tubulin polymerization inhibitors. nih.govnih.gov An analogue, 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), was found to inhibit tubulin polymerization with an IC50 of 0.8 µM. nih.gov These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. nih.govnih.gov
Carbonic Anhydrase XII: The carbonic anhydrase (CA) enzymes, particularly the tumor-associated isoform XII (CA XII), play a role in regulating pH in the tumor microenvironment, contributing to cancer progression. Novel benzofuran-based carboxylic acids have been developed and shown to be effective inhibitors of CA XII. nih.gov One 2-methylbenzofuran (B1664563) derivative was identified as a submicromolar inhibitor of CA XII with a Ki of 0.88 µM. nih.gov By inhibiting these enzymes, the compounds can disrupt pH regulation in cancer cells, contributing to their antiproliferative effects, particularly against breast cancer cell lines. nih.govnih.gov
Mnk2: The MAP kinase-interacting kinases (Mnk) are involved in protein synthesis and are linked to cancer development. At present, there is limited direct evidence in the reviewed scientific literature specifically linking this compound or its close analogues to the inhibition of Mnk2. This remains an area for future investigation.
Benzofuran derivatives can interfere with crucial signaling pathways that cancer cells rely on for growth and survival.
IL-6 secretion: Interleukin-6 (IL-6) is a pro-inflammatory cytokine that is implicated in the growth and survival of various cancers. nih.gov Research has shown that certain halogenated benzofuran derivatives can significantly decrease the secretion of IL-6 from cancer cells, including the HepG2 liver cancer line. researchgate.netmdpi.com By modulating the tumor microenvironment through the inhibition of pro-tumorigenic cytokines like IL-6, these compounds can further impede cancer progression.
p-eIF4E levels: The eukaryotic translation initiation factor 4E (eIF4E), when phosphorylated (p-eIF4E), is a key regulator of cap-dependent mRNA translation, a process often hijacked by cancer cells to synthesize proteins required for proliferation and survival. A review of benzofuran scaffolds highlighted a derivative that was investigated for its effects on the mTOR signaling pathway. semanticscholar.org The study confirmed that the compound was a potent inducer of apoptosis in leukemia cells and its mechanism involved modulating key proteins of this pathway, including phosphorylated eIF4E (p-eIF4E). semanticscholar.org
Mechanistic Investigations of Anticancer Effects
Antimicrobial Activity Studies
Benzofuran derivatives have demonstrated notable antimicrobial properties, with research exploring their efficacy against a range of bacterial and fungal pathogens. nih.govnih.govrsc.orgresearchgate.netresearchgate.netresearchgate.net
Antibacterial Efficacy
The antibacterial potential of benzofuran derivatives has been a subject of extensive research. Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, a series of 3-methanone-6-substituted-benzofuran derivatives were synthesized and screened for their antibacterial activities against Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Bacillus subtilis, and Pseudomonas aeruginosa. nih.gov Notably, compounds with a hydroxyl group at the C-6 position displayed excellent antibacterial activity against all tested strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 12.5 µg/mL. nih.gov
In another study, newly synthesized benzofuran derivatives were tested using the agar (B569324) well diffusion method. cuestionesdefisioterapia.com Compounds M5a and M5g showed potent antibacterial activity against Enterococcus faecalis at a concentration of 50µg/ml. cuestionesdefisioterapia.com Furthermore, some 3-phenylisoquinoline (B1583570) and 3-phenylisoquinolinium derivatives, which share structural similarities, were evaluated for their activity against Staphylococcus aureus and Enterococcus faecalis, including multidrug-resistant strains. nih.gov Several of these derivatives demonstrated activity against both MRSA and vancomycin-resistant E. faecalis (VRE). nih.gov
The inhibitory activity of some synthesized benzofurans against Gram-negative bacteria was found to be higher than against Gram-positive bacteria. nih.gov For example, 1-(thiazol-2-yl)pyrazoline showed excellent activity against Gram-negative bacteria. nih.gov
Table 1: Antibacterial Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Reference |
|---|---|---|---|
| 3-Methanone-6-hydroxy-benzofurans | E. coli, S. aureus, MRSA, B. subtilis, P. aeruginosa | MIC: 0.78-12.5 µg/mL | nih.gov |
| M5a, M5g | Enterococcus faecalis | Potent at 50µg/ml | cuestionesdefisioterapia.com |
| 3-Phenylisoquinolinium derivatives | MRSA, VRE | Active | nih.gov |
| 1-(Thiazol-2-yl)pyrazoline | Gram-negative bacteria | Excellent | nih.gov |
Antifungal Efficacy
Benzofuran derivatives have also been identified as promising antifungal agents. nih.govresearchgate.netresearchgate.net Research has shown their effectiveness against various fungal species, including Candida albicans and Aspergillus niger. nih.gov For instance, a series of benzofuran-isoxazole hybrids were synthesized and evaluated for their in vitro antifungal activity, with four of the synthesized products showing high activity against all tested fungal strains. nih.gov
In one study, compounds M5i, M5k, and M5l demonstrated significant antifungal activity against Candida albicans at a concentration of 25µg/ml. cuestionesdefisioterapia.com Another study reported that benzofuran-5-ol (B79771) derivatives were potent antifungal agents, completely inhibiting the growth of all tested fungal species at MIC levels of 1.6-12.5 μg/mL. nih.gov Furthermore, some benzofuran derivatives showed remarkable activity against C. albicans, while exhibiting weak or no activity against A. niger. nih.gov Amiodarone, a synthetic benzofuran derivative, has been shown to have potent antifungal activity against a broad range of fungi. researchgate.netresearchgate.net
Table 2: Antifungal Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Fungal Strain(s) | Activity/MIC | Reference |
|---|---|---|---|
| Benzofuran-isoxazole hybrids | Various fungal strains | Highly active | nih.gov |
| M5i, M5k, M5l | Candida albicans | Significant at 25µg/ml | cuestionesdefisioterapia.com |
| Benzofuran-5-ol derivatives | Various fungal species | MIC: 1.6-12.5 μg/mL | nih.gov |
Structure-Activity Relationships (SAR) in Antimicrobial Agents
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent derivatives. nih.govrsc.orgresearchgate.net For antimicrobial benzofuran derivatives, several SAR insights have been established.
It has been observed that the presence of electron-withdrawing groups on the benzofuran ring tends to increase the antimicrobial potency, whereas electron-donating groups can weaken the activity. nih.gov The substitutions at the C-6 and C-3 positions of 3-methanone-benzofuran derivatives were found to significantly impact their antibacterial activity and strain specificity. nih.gov Specifically, a hydroxyl group at C-6 was associated with excellent antibacterial activity. nih.gov
In a series of benzofuran-isoxazole hybrids, strong electron-withdrawing groups were found to support the antimicrobial activity. nih.gov For antifungal activity, the presence of benzofuran, pyrazoline, and thiazole (B1198619) moieties were deemed essential. nih.gov In the case of 2-acylated benzo- and naphthohydroquinones, the chemical structure of the acyl and aromatic ring fragments was shown to influence antifungal activity. mdpi.com Acylbenzohydroquinone derivatives generally exhibited more potent antifungal activity than their acylnaphthohydroquinone counterparts. mdpi.com
Other Reported Biological Activities
Beyond their antimicrobial properties, benzofuran derivatives have been investigated for a range of other biological activities in vitro. nih.govnih.govrsc.org
Anti-inflammatory Activity: Several benzofuran derivatives have demonstrated significant anti-inflammatory effects. rsc.orgmdpi.comnih.govnih.govresearchgate.net For instance, certain fluorinated benzofuran and dihydrobenzofuran derivatives were found to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2. nih.gov A piperazine/benzofuran hybrid, compound 5d, exhibited an excellent inhibitory effect on the generation of nitric oxide (NO) and was suggested to have potential as an anti-inflammatory lead compound. mdpi.com
Anti-HIV Activity: The potential of benzofuran derivatives as anti-HIV agents has also been explored. researchgate.netnih.govnih.govrsc.org A study on novel benzofuran derivatives revealed that compounds 5c and 9a produced a significant reduction in the viral cytopathic effect. researchgate.netnih.gov Another study identified two 3-benzoyl benzofurans (3g and 4b) and two pyrazoles (5f and 5h) as potent inhibitors of HIV in pseudoviruses. rsc.org
Antimalarial Activity: A series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones were screened for their antiplasmodial activity. nih.gov Among them, (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (10g) showed the highest activity against a drug-sensitive strain of Plasmodium falciparum. nih.gov The study also suggested that some of these compounds exert their antimalarial effect by inhibiting β-hematin formation. nih.gov
Antioxidant Activity: Benzofuran derivatives have been recognized for their antioxidant properties. nih.govnih.govrsc.org A study on substituted benzofuran derivatives found that several compounds exhibited very good antioxidant activity as determined by the DPPH method. nih.gov It has been reported that transforming the chroman skeleton, found in Vitamin E, to a benzofuran skeleton can increase antioxidant activity. nih.gov The antioxidant activity of a novel water-soluble antioxidant of the benzofuran family was reported to be better than that of the congener compound Trolox C. nih.gov
Table 3: Other Reported Biological Activities of Benzofuran Derivatives (In Vitro)
| Biological Activity | Compound/Derivative Class | Key Findings | Reference(s) |
|---|---|---|---|
| Anti-inflammatory | Fluorinated benzofurans, Piperazine/benzofuran hybrids | Inhibition of inflammatory mediators like COX-2, NO | mdpi.comnih.gov |
| Anti-HIV | Thiazolidin-4-ones, 3-Benzoyl benzofurans | Reduction of viral cytopathic effect, Inhibition of HIV entry | researchgate.netnih.govrsc.org |
| Antimalarial | (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones | Activity against P. falciparum, Inhibition of β-hematin formation | nih.gov |
Structure Activity Relationship Sar Studies for 6,7 Dimethoxy 3 Methylbenzofuran Derivatives
Impact of Substituent Position and Nature on Biological Activity
The biological activity of 6,7-Dimethoxy-3-methylbenzofuran derivatives is profoundly influenced by the position and chemical nature of various substituents on the benzofuran (B130515) core. Research has demonstrated that modifications at different positions can lead to significant variations in potency and selectivity against various biological targets, including cancer cells and enzymes implicated in neurodegenerative diseases. nih.govnih.gov
Earlier SAR studies on benzofuran derivatives highlighted the importance of substitutions at the C-2 position for cytotoxic activity. nih.gov For instance, the introduction of an ester or a heterocyclic ring at this position was found to be crucial for the anticancer properties of these compounds. nih.gov Further investigations have shown that the presence of a methyl group at the C-3 position of the benzofuran ring can significantly increase antiproliferative activity against certain cancer cell lines. nih.gov
The nature of the substituent also plays a critical role. For example, in a series of 3-arylbenzofuranone derivatives, the presence of hydroxyl and methoxy (B1213986) groups on the aryl ring at the C-3 position was evaluated for antioxidant and cholinesterase inhibitory activities. nih.gov Specific substitution patterns were found to enhance these activities, suggesting their potential in the treatment of Alzheimer's disease. nih.gov
Table 1: Impact of Substituent Modifications on Biological Activity
| Parent Compound | Modification | Resulting Biological Activity | Reference |
|---|---|---|---|
| Benzofuran | Ester or heterocyclic ring at C-2 | Crucial for cytotoxic activity | nih.gov |
| Benzofuran | Methyl group at C-3 | Increased antiproliferative activity | nih.gov |
| 3-Arylbenzofuranone | Hydroxyl and methoxy groups on C-3 aryl ring | Enhanced antioxidant and cholinesterase inhibitory activities | nih.gov |
| 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one | Bromoalkyl and bromoacetyl groups | Highest cytotoxicity | nih.gov |
Role of Halogenation in Modulating Activity
The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran scaffold is a well-established strategy for enhancing biological activity. nih.govnih.gov Halogenation can significantly increase the anticancer properties of these derivatives, a phenomenon attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites in biological macromolecules, thereby improving binding affinity. nih.gov
The position of the halogen atom is a critical determinant of its effect on biological activity. nih.gov For example, a study involving the bromination of 1,1'-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone and subsequent modifications led to a derivative with a bromine atom on the methyl group at the 3-position. nih.gov This compound exhibited remarkable cytotoxic activity against specific leukemia cell lines with high selectivity, showing no cytotoxicity towards normal cells. nih.gov
Further research has confirmed that introducing halogens to alkyl or alkoxy substituents can significantly increase the cytotoxicity of benzofuran derivatives compared to their non-halogenated counterparts. nih.gov The presence of a bromine atom in the structure of certain benzofuran derivatives was shown to contribute to stronger pro-oxidative and proapoptotic properties. nih.gov This highlights the strategic importance of halogenation in the design of potent anticancer agents based on the this compound scaffold.
Table 2: Influence of Halogenation on Cytotoxic Activity
| Compound | Halogen Modification | Observed Effect | Reference |
|---|---|---|---|
| 1,1'-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivative | Bromine on the C-3 methyl group | Remarkable and selective cytotoxicity against leukemia cells | nih.gov |
| Halogenated benzofuran derivatives | Introduction of halogens to alkyl or alkoxy substituents | Significant increase in cytotoxicity | nih.gov |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Presence of bromine | Stronger pro-oxidative and proapoptotic properties | nih.gov |
Influence of Hybrid Scaffolds
The development of hybrid molecules, which combine the this compound scaffold with other pharmacologically active moieties, represents a powerful strategy for creating novel compounds with enhanced or synergistic biological activities. nih.gov This approach aims to leverage the distinct properties of each component to produce a single molecule with a multi-target profile or improved pharmacokinetic properties.
For instance, the fusion of the benzofuran core with other heterocyclic systems has been explored to generate compounds with diverse pharmacological profiles. nih.gov The combination of a benzofuroxan (B160326) scaffold with aminothiazole moieties resulted in hybrid compounds with significant anticancer activity. nih.gov These hybrids demonstrated selectivity towards certain tumor cell lines and were found to be considerably less toxic to normal cells compared to established anticancer drugs. nih.gov The mechanism of action for these hybrids was linked to the induction of apoptosis through the mitochondrial pathway. nih.gov
Another approach involves linking the benzofuran scaffold to other biologically relevant structures. For example, the synthesis of hybrids combining benzofuran with 1,2,3-triazole, amide, and ester-based moieties has been investigated for their potential as molecular probes for tau protein, which is implicated in Alzheimer's disease. rsc.org These studies demonstrate the versatility of the benzofuran scaffold in the construction of complex molecular architectures with tailored biological functions. rsc.org
The creation of these hybrid structures underscores the adaptability of the this compound core as a building block in medicinal chemistry, opening avenues for the development of next-generation therapeutics with improved efficacy and safety profiles.
Table 3: Examples of Hybrid Scaffolds and Their Biological Activities
| Hybrid Scaffold Component 1 | Hybrid Scaffold Component 2 | Resulting Biological Activity | Reference |
|---|---|---|---|
| Benzofuroxan | Aminothiazole | Significant and selective anticancer activity | nih.gov |
| Benzofuran | 1,2,3-Triazole, Amide, Ester moieties | Potential as molecular probes for tau protein | rsc.org |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating properties such as optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP), DFT provides fundamental insights into a molecule's stability, reactivity, and spectroscopic characteristics.
For benzofuran (B130515) derivatives, DFT calculations have been instrumental in understanding their chemical behavior. For instance, studies on benzofuran-1,3-thiazolidin-4-one derivatives have employed DFT to investigate their free radical scavenging activity. nih.gov These calculations determine thermodynamic descriptors like bond dissociation enthalpies (BDE), ionization potentials (IPs), and proton affinities (PA) to predict the most likely mechanism of antioxidant action, such as hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov Research has shown that electron-donating groups tend to decrease ionization potentials, while electron-withdrawing groups can lower bond dissociation enthalpies. nih.gov
Another study on 2-phenylbenzofuran (B156813) derivatives used DFT to calculate a range of properties, including dipole moment, polarizability, and first-order hyperpolarizability, to assess their nonlinear optical (NLO) properties. Such calculations help in identifying compounds with potential applications in materials science. The agreement between DFT-calculated geometries and experimental data validates the chosen theoretical method, lending confidence to the prediction of other electronic properties.
Table 1: Illustrative DFT-Calculated Properties for Benzofuran Scaffolds Note: This table presents typical properties calculated for benzofuran derivatives in research literature to illustrate the application of DFT. Specific values for 6,7-Dimethoxy-3-methylbenzofuran would require a dedicated study.
| Property | Description | Significance in Research |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons; related to reactivity with electrophiles. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; related to reactivity with nucleophiles. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A larger gap implies higher kinetic stability and lower chemical reactivity. |
| Ionization Potential (IP) | The energy required to remove an electron. | Relates to the first step of the SET antioxidant mechanism. |
| Bond Dissociation Enthalpy (BDE) | The enthalpy change when a bond is broken homolytically. | A key descriptor for the HAT antioxidant mechanism. |
| Dipole Moment (μ) | A measure of the polarity of the molecule. | Influences solubility, intermolecular interactions, and binding affinity. |
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. This prediction is based on scoring functions that estimate the binding energy, with more negative scores typically indicating stronger, more favorable interactions. africanjournalofbiomedicalresearch.com
The benzofuran scaffold has been the subject of numerous molecular docking studies to explore its potential as an inhibitor for various therapeutic targets. For example, newly synthesized benzofuran derivatives were docked against the PI3K enzyme, a key target in cancer therapy. researchgate.net These studies revealed that the compounds could fit within the binding site and form crucial hydrogen bonds and other interactions with key amino acid residues, such as Val851, which is essential for inhibition. researchgate.net
In another study, derivatives of 6-hydroxy-4,7-dimethoxy-benzofuran were investigated as potential antibacterial agents through molecular docking against DNA gyrase and dihydrofolate reductase (DHFR). ekb.eg The results demonstrated that the compounds could form stable complexes with both enzymes, providing a rationale for their observed inhibitory activity. ekb.eg Similarly, other benzofuran derivatives have been docked against targets for antibacterial activity, with binding energies ranging from -6.9 to -10.4 kcal/mol, suggesting a strong potential for these compounds to act as inhibitors. researchgate.netafricanjournalofbiomedicalresearch.com
Table 2: Examples of Molecular Docking Studies on Benzofuran Derivatives Note: This table provides examples from published literature on various benzofuran derivatives to demonstrate the application and findings of molecular docking.
| Benzofuran Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Potential Application | Reference |
|---|---|---|---|---|---|
| Substituted Benzofurans | PI3K | Val851 | Not specified | Anticancer | researchgate.net |
| 6-hydroxy-4,7-dimethoxy-benzofurans | DNA Gyrase, DHFR | Not specified | Not specified | Antibacterial | ekb.eg |
| 5-nitrobenzofuran derivatives | Bacterial Protein (1aj6) | Not specified | -6.9 to -10.4 | Antibacterial | researchgate.netafricanjournalofbiomedicalresearch.com |
Quantum Chemical Studies
Quantum chemical studies encompass a range of computational methods, including DFT, that are used to calculate molecular properties based on the principles of quantum mechanics. A significant application of these calculations is in Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By using descriptors calculated from quantum chemistry, QSAR can predict the activity of new, unsynthesized molecules. eurjchem.comresearchgate.net
Several QSAR studies have been successfully performed on benzofuran derivatives. In one such study, a statistically significant 2D-QSAR model was developed for a series of benzofuran hybrids to describe their vasodilation activity. mdpi.comnih.gov The model used descriptors derived from the molecular structure to predict the IC₅₀ values, achieving a high correlation coefficient (R² = 0.816), indicating its predictive power. mdpi.comnih.gov
Another QSAR study focused on benzofuran and indole (B1671886) derivatives as inhibitors of Histone Lysine Methyl Transferase (HKMT), a target in cancer therapy. eurjchem.com This research used quantum chemical descriptors to build a model that could accurately predict the inhibitory activity of the compounds. Such models are invaluable as they allow for the rapid and cost-effective screening of virtual libraries of compounds to identify promising candidates for further development. eurjchem.com
Prediction of Reactivity and Stability
The reactivity and stability of a molecule can be predicted using descriptors derived from quantum chemical calculations, particularly DFT. researchgate.net Key indicators include the energies of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).
Frontier Molecular Orbitals (HOMO/LUMO): The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity because more energy is required to excite an electron. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. These maps are excellent predictors of how a molecule will interact with other species. Nucleophilic attack is predicted to occur at the electron-poor (blue) regions, while electrophilic attack is favored at electron-rich (red) sites. researchgate.net
Studies on benzofused heterocyclic systems have used these descriptors to compare the stability of isomers and identify the most reactive atomic sites for electrophilic substitution. researchgate.net For benzofuran derivatives, DFT calculations have confirmed that the C2 and C3 positions of the furan (B31954) ring are often the most reactive sites. researchgate.net
Table 3: Key DFT-Based Reactivity and Stability Descriptors
| Descriptor | Definition | Interpretation |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A larger gap indicates greater kinetic stability and lower overall reactivity. |
| Global Hardness (η) | Calculated as (ELUMO - EHOMO) / 2. | Measures the resistance to change in electron distribution. Harder molecules have larger HOMO-LUMO gaps. |
| Electrophilicity Index (ω) | A measure of a molecule's ability to accept electrons. | A higher index indicates a stronger electrophile. |
| Fukui Functions | Describe the change in electron density at a specific point when the total number of electrons changes. | Identifies the most reactive sites within a molecule for nucleophilic or electrophilic attack (local reactivity). |
Natural Occurrence and Biosynthetic Pathways of Benzofuran Derivatives
General Natural Sources of Benzofurans
Benzofuran (B130515) and its derivatives are found in a diverse array of organisms, including higher plants, fungi, and bacteria. rsc.orgrsc.org Their presence is particularly prominent in certain plant families, where they contribute to the plant's defense mechanisms and ecological interactions. wikipedia.org
Benzofuran compounds are widely distributed in higher plants, with a high number of these compounds discovered in the Asteraceae (sunflower), Rutaceae (rue), Liliaceae (lily), and Cyperaceae (sedge) families. rsc.org They have also been isolated from various other plant families, showcasing their broad distribution in the plant kingdom. For instance, species from the Moraceae (mulberry), Fabaceae (legume), and Styracaceae (storax) families are known to produce a range of benzofuran derivatives. nih.gov
In addition to plants, fungi are a rich source of benzofuran derivatives, some of which exhibit unique and complex structures. nih.gov For example, the edible mushroom Lentinus squarrosulus and fungi from the genus Stereum have been found to produce novel benzofuran compounds. nih.gov Marine-derived fungi have also been identified as a source of these compounds. youtube.com
The following interactive data table provides a summary of various naturally occurring benzofuran derivatives and their sources.
Interactive Data Table: Natural Sources of Benzofuran Derivatives
| Benzofuran Derivative | Natural Source (Species) | Plant/Fungal Family |
| Moracin P | Morus alba (White Mulberry) | Moraceae |
| 6-methoxy-3-methyl-2-phenylbenzofuran-5-ol | Dalbergia odorifera | Fabaceae |
| (2R)-12-hydroxy-4-methoxy-tremeton | Leontopodium leontopodioides | Asteraceae |
| 2-arylbenzofuran | Morus alba (White Mulberry) | Moraceae |
| Tetrahydrobenzofuran derivative | Lentinus squarrosulus | Polyporaceae |
| Cathayenone A | Carya cathayensis | Juglandaceae |
| Demethoxy-egonol | Styrax species | Styracaceae |
| Machicendiol | Machilus glaucescens | Lauraceae |
| Psoralen | Psoralea corylifolia | Fabaceae |
| Isoeuparin | Tagetes patula | Asteraceae |
| (-)-4-hydroxytremetone | Tagetes patula | Asteraceae |
Proposed Biosynthetic Routes to Benzofuran Core
The biosynthesis of the benzofuran core in plants is primarily linked to the phenylpropanoid pathway. wikipedia.orgnih.gov This major metabolic pathway is responsible for the synthesis of a vast array of plant secondary metabolites from the amino acid phenylalanine. nih.gov
The general phenylpropanoid pathway begins with the conversion of phenylalanine to cinnamic acid, which is then hydroxylated and further modified to produce a variety of phenolic compounds. wikipedia.org These intermediates serve as the foundational building blocks for more complex structures, including flavonoids, lignans, and benzofurans.
A more specific biosynthetic route has been elucidated in certain species. For example, in root cultures of Tagetes patula, it has been demonstrated that benzofuran derivatives such as isoeuparin and (-)-4-hydroxytremetone are assembled from two key precursors: 4-hydroxyacetophenone and dimethylallyl diphosphate (B83284) (DMAPP). The benzenoid ring and the acetyl group of these compounds are derived from phenylalanine, while the isopropylidene side chain and two carbon atoms of the furan (B31954) or dihydrofuran ring originate from an isoprenoid unit formed through the deoxyxylulose phosphate (B84403) (DXP) pathway. The proposed mechanism involves the prenylation of 4-hydroxyacetophenone with DMAPP, followed by intramolecular cyclization to form the dihydrobenzofuran ring, which can then be further modified.
The formation of the furan ring itself often involves enzymatic oxidation reactions. Cytochrome P450 monooxygenases are a class of enzymes known to catalyze a wide range of oxidative reactions in biosynthetic pathways, including the formation of heterocyclic rings. nih.govyoutube.com It is proposed that these enzymes play a crucial role in the cyclization step that forms the furan ring of the benzofuran core, likely through the oxidation of a precursor molecule, leading to an intramolecular cyclization. nih.govnih.gov
While the general pathways for the biosynthesis of benzofuran derivatives are understood to originate from phenylpropanoid and isoprenoid precursors, the specific enzymatic steps and intermediates for many individual benzofuran compounds, including 6,7-Dimethoxy-3-methylbenzofuran, are not yet fully elucidated and remain an active area of research.
Potential Applications of 6,7 Dimethoxy 3 Methylbenzofuran Derivatives in Chemical Science and Technology
Use as Synthetic Intermediates
Derivatives of 6,7-Dimethoxy-3-methylbenzofuran serve as valuable intermediates in the synthesis of more complex molecular architectures. The strategic placement of the dimethoxy and methyl groups on the benzofuran (B130515) core influences the reactivity of the molecule, allowing for selective functionalization and elaboration.
One notable application is in the synthesis of nitrogen-containing heterocyclic systems. For instance, 5,6-Dimethoxy-3-methylbenzofuran-2-carboxylic acid has been utilized as a precursor in the preparation of benzofuro-[2,3-c]- nih.gov-benzazepin-6,12-diones. nih.gov This transformation involves the reaction of the carboxylic acid with N-methylaniline to form the corresponding amide, which is then subjected to a cyclization reaction. nih.gov While this specific example highlights the use of a closely related isomer, the underlying principles of using the benzofuran scaffold to construct fused ring systems are broadly applicable.
The reactivity of the benzofuran ring system also allows for various substitution reactions. For example, the bromine atom in certain brominated benzofuran derivatives can be readily displaced or used in cross-coupling reactions, such as Suzuki and Heck reactions, to introduce new carbon-carbon bonds. nih.gov This versatility makes benzofuran derivatives, including those with the 6,7-dimethoxy-3-methyl substitution pattern, powerful tools for synthetic chemists to construct a diverse range of organic molecules. nih.gov
Furthermore, the synthesis of various derivatives from a common benzofuran core allows for the creation of libraries of compounds for screening purposes. For example, 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid has been used as a starting material to generate a series of amides and esters. nih.gov This approach is crucial in fields like medicinal chemistry and materials science, where the systematic modification of a lead compound is often necessary to optimize its desired properties.
Applications in Organic Materials (e.g., optical, electronic properties, organic transistors)
Benzofuran derivatives have emerged as promising candidates for applications in organic materials due to their favorable electrochemical and photophysical properties. nih.gov These properties, which include thermal stability, high quantum yields, and blue-light emission, make them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov
The incorporation of benzofuran units into polymer backbones can lead to materials with interesting nonlinear optical (NLO) properties. For instance, a polymer synthesized through Knoevenagel polycondensation, which incorporates a benzofuran derivative, has been shown to possess a large off-diagonal tensor component, a desirable characteristic for NLO materials. rsc.org
Moreover, benzofuran-containing compounds, particularly those with extended π-conjugation, have been investigated for their hole-transporting capabilities. nih.gov This property is essential for the efficient functioning of OLEDs. Thiophene-substituted benzofuran derivatives, for example, have been utilized in the construction of field-effect transistors and other photoelectronic devices. acs.orgnih.gov The ability to tune the electronic properties of these materials by modifying the substituents on the benzofuran ring is a key advantage in designing next-generation organic electronics.
The polymerization of benzofuran itself can lead to polymers with high glass-transition temperatures and transparency, making them suitable for use as transparent thermoplastics. acs.org Asymmetric cationic polymerization of benzofuran has been achieved, yielding optically active polybenzofuran with controlled molecular weights. acs.org This level of control over the polymer's stereostructure and properties opens up possibilities for creating advanced materials with tailored optical and electronic characteristics.
Fluorescent Benzofuran Derivatives
A significant area of research within the field of benzofuran chemistry is the development of fluorescent derivatives. The inherent fluorescence of the benzofuran scaffold can be modulated and enhanced by the introduction of various functional groups. nih.gov
Derivatives of benzofuran have been shown to exhibit fluorescence, often in the blue region of the spectrum. researchgate.netresearchgate.net For example, a benzofuran dimer has been synthesized that displays intense blue fluorescence with a significantly increased quantum yield compared to its precursor. researchgate.net The emission properties of these compounds can be influenced by the solvent environment, a phenomenon known as solvatochromism. nih.gov
The development of highly fluorescent benzofuran derivatives is of great interest for applications such as fluorescent probes and markers in biological imaging. nih.gov For instance, new aryl-substituted benzofuran derivatives of the Green Fluorescent Protein (GFP) chromophore have been synthesized, some of which exhibit enhanced fluorescence at red-shifted wavelengths. rsc.org This ability to tune the emission wavelength is crucial for developing probes for specific applications.
The synthetic accessibility of a wide range of benzofuran derivatives allows for the systematic study of structure-property relationships, which is essential for the rational design of new fluorescent materials. nih.govresearchgate.net By carefully selecting the substituents on the benzofuran ring, it is possible to fine-tune the absorption and emission characteristics, as well as the quantum yield, to meet the demands of various technological applications.
Q & A
Q. What are effective synthetic routes for 6,7-dimethoxy-3-methylbenzofuran and its derivatives?
- Methodological Answer : A robust approach involves oxidative coupling reactions. For example, 5-methoxy-2-phenyl-dihydrobenzofuran analogs can be synthesized using 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature, achieving yields up to 84% . Alternatively, one-pot pseudo three-component methods using ethanol under reflux conditions have been employed for structurally similar benzofurans, yielding 52–70% . Key considerations include solvent polarity, oxidant strength, and temperature control to optimize regioselectivity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Combined use of ¹H/¹³C NMR , IR , and HRMS ensures accurate structural elucidation. For example:
- ¹H NMR : Methoxy groups (δ 3.6–3.8 ppm) and aromatic protons (δ 6.8–7.8 ppm) are diagnostic .
- IR : Stretching vibrations for C=O (1705–1715 cm⁻¹) and OH (3413–3420 cm⁻¹) help identify functional groups .
- HRMS : Confirms molecular ion peaks (e.g., m/z 205 [M+1] for related compounds) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational spectral data for benzofuran derivatives?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., quinoline-3-carboxylic acid derivatives ) may arise from solvent effects, conformational flexibility, or computational approximations. Strategies include:
- Cross-validation with 2D NMR (COSY, HSQC) to assign overlapping signals.
- Recalculating theoretical data using advanced density functional theory (DFT) methods with implicit solvent models.
- Experimental replication under controlled conditions (e.g., inert atmosphere, standardized concentration).
Q. What strategies are used to study structure-activity relationships (SAR) of this compound in pharmacological contexts?
- Methodological Answer : SAR studies focus on substituent modifications:
- Methoxy groups : Positional effects (6,7 vs. 5,7 substitution) on bioavailability and target binding .
- Methyl groups : Steric and electronic impacts on enzyme inhibition (e.g., cytochrome P450 interactions ).
- Hybrid analogs : Fusion with quinoline or naphthofuran moieties to enhance bioactivity .
Biological assays (e.g., IC₅₀ measurements) paired with molecular docking simulations are critical for validating hypotheses.
Q. How does environmental stability impact the analytical quantification of methoxy-substituted benzofurans?
- Methodological Answer : Methoxy groups are susceptible to oxidative degradation, especially in the presence of ozone . For reliable GC/MS analysis:
- Sample collection must avoid high-ozone environments.
- Derivatization (e.g., silylation) stabilizes volatile compounds.
- Internal standards (e.g., deuterated analogs) correct for matrix effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
